Mycophenolate mofetil N-oxide

Description

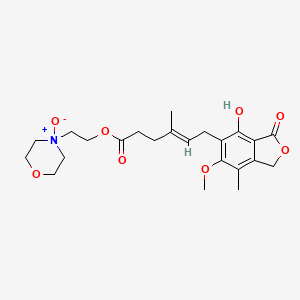

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDAMCFHWPXNAW-SYZQJQIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176940 | |

| Record name | Mycophenolate mofetil N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224052-51-1 | |

| Record name | Mycophenolate mofetil N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224052511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOPHENOLATE MOFETIL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E48LN85F8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Mycophenolate Mofetil N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mycophenolate mofetil N-oxide, a known degradation product and impurity of the immunosuppressive agent Mycophenolate mofetil. This document details a proposed synthesis protocol, characterization methodologies, and relevant biological pathways.

Introduction

Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), a potent, reversible, and non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). By blocking the de novo pathway of guanosine nucleotide synthesis, MPA selectively inhibits the proliferation of T and B lymphocytes, making it a cornerstone therapy in preventing organ transplant rejection and treating autoimmune diseases.

This compound is formed through the oxidation of the nitrogen atom in the morpholino ethyl ester side chain of the MMF molecule. Its presence as a degradation product, particularly under oxidative stress conditions, necessitates a thorough understanding of its synthesis and characterization for impurity profiling and stability studies of MMF formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C23H31NO8 | [PubChem][1] |

| Molecular Weight | 449.5 g/mol | [PubChem][1] |

| Exact Mass | 449.20496695 Da | [PubChem][1] |

| IUPAC Name | 2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | [PubChem][1] |

| CAS Number | 224052-51-1 | [Pharmaffiliates][2] |

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of Mycophenolate mofetil. While specific literature on the preparative synthesis is scarce, a reliable protocol can be derived from forced degradation studies and general organic chemistry principles for the N-oxidation of tertiary amines, particularly morpholine derivatives.

Proposed Experimental Protocol: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a general method for the N-oxidation of Mycophenolate mofetil using m-CPBA, a common and effective oxidizing agent for this transformation.

Materials:

-

Mycophenolate mofetil (MMF)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Mycophenolate mofetil (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled MMF solution dropwise over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess peroxide. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel. A gradient elution system of ethyl acetate and methanol is recommended to separate the more polar N-oxide from any unreacted starting material and byproducts.

-

Isolation and Characterization: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product using the methods described in Section 4.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized compound and for reaction monitoring.

Experimental Protocol:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at 250 nm, as Mycophenolate mofetil has a maximum absorbance at this wavelength.[4]

-

Injection Volume: 10-20 µL.

-

Procedure: Dissolve a small sample of the purified product in the mobile phase or a suitable solvent. Inject the solution into the HPLC system and record the chromatogram. The purity can be determined by the area percentage of the product peak.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the synthesized compound.

Experimental Protocol:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Procedure: Introduce a dilute solution of the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode.

-

Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 450.2123.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure of this compound and confirm the N-oxidation of the morpholine ring.

Expected Observations:

-

¹H NMR: Compared to the spectrum of Mycophenolate mofetil, the protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring in the N-oxide will exhibit a downfield shift due to the deshielding effect of the N-oxide group.

-

¹³C NMR: Similarly, the carbon atoms of the morpholine ring will show a downfield shift in the ¹³C NMR spectrum.

Note: Specific, experimentally verified NMR data for this compound is not widely available in the public domain and would need to be acquired from the synthesized and purified compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the molecule.

Expected Observations:

The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups in this compound, including:

-

O-H stretching (phenolic)

-

C=O stretching (ester and lactone)

-

C-O stretching (ether and ester)

-

Aromatic C=C stretching

-

A distinct N-O stretching band, which is characteristic of the N-oxide functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Purpose: To determine the absorption maxima of the compound.

Procedure:

-

Dissolve a known concentration of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Record the UV-Vis spectrum over a range of 200-400 nm.

-

Expected Result: The UV spectrum of Mycophenolate mofetil exhibits a maximum absorption at approximately 250 nm.[4] The N-oxide derivative is expected to have a similar absorption profile.

Biological Context and Signaling Pathways

This compound is primarily considered a metabolite and degradation product of MMF. The primary mechanism of action of the parent drug, MMF, is through its active metabolite, mycophenolic acid (MPA).

Metabolic Pathway of Mycophenolate Mofetil

The metabolic conversion of MMF is a critical aspect of its immunosuppressive activity. The following diagram illustrates this pathway.

Caption: Metabolic pathway of Mycophenolate Mofetil.

Mechanism of Action: IMPDH Inhibition

Mycophenolic acid exerts its immunosuppressive effect by inhibiting IMPDH, which is a key enzyme in the de novo synthesis of guanosine nucleotides. This pathway is crucial for the proliferation of T and B lymphocytes.

Caption: Mechanism of IMPDH inhibition by Mycophenolic Acid.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Characterization Workflow

Caption: General characterization workflow.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed experimental protocols offer a starting point for researchers to produce and analyze this important impurity and metabolite. Further research to obtain and publish detailed spectroscopic data (NMR, FTIR) will be invaluable to the scientific community, particularly for those involved in the development, manufacturing, and quality control of Mycophenolate mofetil.

References

Investigating the Potential for N-Oxide Metabolism of Mycophenolate Mofetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate mofetil (MMF) is a critical immunosuppressive prodrug, primarily metabolized by esterases to its active form, mycophenolic acid (MPA), which subsequently undergoes extensive glucuronidation. While these pathways are well-documented, the potential for minor, alternative metabolic routes, such as N-oxidation, remains largely unexplored. The chemical structure of MMF, featuring a morpholino-ethyl ester side chain, presents a theoretical site for N-oxidation, a common metabolic pathway for tertiary amines, often mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. This technical guide provides a comprehensive framework for the in vitro investigation of the potential N-oxidation of mycophenolate mofetil. It outlines detailed experimental protocols, hypothetical data presentations, and visual workflows to guide researchers in exploring this plausible, yet unconfirmed, metabolic pathway. Elucidating the complete metabolic profile of MMF, including potential minor metabolites like an N-oxide, is essential for a thorough understanding of its disposition, potential drug-drug interactions, and overall safety profile.

Introduction: The Established and the Hypothetical Metabolism of Mycophenolate Mofetil

Mycophenolate mofetil (MMF) is the morpholinoethyl ester prodrug of mycophenolic acid (MPA), a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] By inhibiting the de novo pathway of guanosine nucleotide synthesis, MPA selectively suppresses the proliferation of T and B lymphocytes, forming the basis of its immunosuppressive activity in preventing organ transplant rejection.[1][2]

The primary and well-established metabolic pathway of MMF involves rapid hydrolysis by esterases in the gastrointestinal tract, blood, and liver to yield the pharmacologically active MPA.[2][3] MPA is then extensively metabolized, primarily in the liver, by uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form the inactive 7-O-mycophenolic acid glucuronide (MPAG).[3][4] A minor but active acyl-glucuronide metabolite is also formed.[3] Additionally, a minor oxidative metabolite of MPA, 6-O-desmethyl-MPA, has been identified, with its formation attributed to CYP3A4/5 enzymes.[4][5]

However, the tertiary amine within the morpholino moiety of the intact MMF prodrug represents a potential site for N-oxidation. N-oxidation is a common Phase I metabolic reaction for xenobiotics containing nitrogen atoms, catalyzed predominantly by FMOs and to a lesser extent by CYPs.[6][7] Given the chemical structure of MMF, the formation of a mycophenolate mofetil N-oxide is a chemically plausible, albeit undocumented, metabolic pathway. This guide outlines the necessary in vitro methodologies to investigate this hypothesis.

Caption: Established and hypothetical metabolic pathways of Mycophenolate Mofetil.

Proposed Experimental Protocols for Investigating MMF N-Oxidation

To systematically investigate the potential for N-oxide formation from MMF, a series of in vitro experiments using various enzyme sources is proposed.

Materials and Reagents

-

Test Compound: Mycophenolate Mofetil (MMF)

-

Enzyme Sources:

-

Pooled Human Liver Microsomes (HLMs)

-

Recombinant human FMO enzymes (e.g., FMO1, FMO3, FMO5)

-

Recombinant human CYP enzymes (e.g., major isoforms like CYP3A4, CYP2C9, etc.)

-

-

Cofactors:

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

-

Buffers: Potassium phosphate buffer (pH 7.4)

-

Enzyme Inhibitors:

-

Methimazole (FMO inhibitor)

-

1-Aminobenzotriazole (ABT) (broad-spectrum CYP inhibitor)

-

-

Quenching Solution: Cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Analytical Standards: Mycophenolate Mofetil. A synthesized standard of the putative MMF N-oxide would be required for definitive identification and quantification.

Incubation Protocol: Metabolic Stability and Metabolite Identification

This protocol is designed to determine if MMF is metabolized to an N-oxide and to identify the enzymes involved.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer (pH 7.4) and the NADPH regenerating system.

-

Add the enzyme source (HLMs, recombinant FMO, or recombinant CYP) to the master mix. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL for HLMs).

-

-

Pre-incubation:

-

Pre-incubate the enzyme-cofactor mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding MMF (dissolved in a minimal amount of organic solvent like DMSO, final concentration < 0.5%) to the pre-incubated mixture. A typical starting concentration for MMF would be 1-10 µM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding 2-3 volumes of cold acetonitrile (containing the internal standard).

-

-

Sample Processing:

-

Vortex the samples vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Control and Inhibition Experiments

To ensure the observed metabolism is enzyme-mediated and to identify the enzyme families involved, the following controls are essential:

-

No NADPH Control: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation of MMF.

-

Heat-Inactivated Microsomes: Use microsomes that have been boiled for 10 minutes prior to the experiment to confirm that the metabolite formation is enzyme-dependent.

-

Chemical Inhibition:

-

To differentiate between FMO and CYP activity in HLMs, conduct incubations in the presence of specific inhibitors.

-

Include methimazole (e.g., 100 µM) to inhibit FMO activity.

-

Include ABT (e.g., 1 mM) to inhibit CYP activity.

-

Caption: General workflow for the in vitro investigation of MMF metabolism.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of drug metabolites due to its high sensitivity and specificity.

-

Chromatographic Separation: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with gradient elution is recommended.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

-

Mass Spectrometry:

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should be used.

-

Operate in positive electrospray ionization (ESI+) mode.

-

Metabolite Identification: Use precursor ion scanning, neutral loss scanning, and product ion scanning (MS/MS) to identify potential metabolites. The N-oxide of MMF would be expected to have a mass-to-charge ratio (m/z) 16 Da higher than the parent MMF (C₂₃H₃₁NO₇, MW: 433.5 g/mol ). The expected m/z for [M+H]⁺ of MMF is 434.2, and for the N-oxide, it would be 450.2.

-

Quantification: Develop a Multiple Reaction Monitoring (MRM) method for sensitive quantification of MMF and its putative N-oxide metabolite, using the synthesized standard for calibration.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Metabolic Stability of MMF in Various In Vitro Systems

| In Vitro System | % MMF Remaining at 60 min | Half-Life (t₁/₂) (min) |

| Human Liver Microsomes (+NADPH) | 75 | 165 |

| Human Liver Microsomes (-NADPH) | 98 | >240 |

| Heat-Inactivated HLMs (+NADPH) | 99 | >240 |

| Recombinant FMO3 (+NADPH) | 85 | 228 |

| Recombinant CYP3A4 (+NADPH) | 95 | >240 |

This table would illustrate the extent of MMF metabolism in different enzyme systems, providing initial clues about the enzymes involved.

Table 2: Hypothetical Formation of MMF N-Oxide in HLMs with Inhibitors

| Condition | MMF N-Oxide Formation Rate (pmol/min/mg protein) | % Inhibition |

| HLM (+NADPH) | 5.2 | - |

| HLM (+NADPH) + Methimazole (100 µM) | 1.1 | 78.8% |

| HLM (+NADPH) + ABT (1 mM) | 4.8 | 7.7% |

This table would help to dissect the relative contributions of FMO and CYP enzymes to the formation of the N-oxide metabolite.

Visualizing the Proposed Logic and Pathways

The logical relationship for identifying the enzymes responsible for a potential N-oxidation pathway can be visualized.

Caption: Decision-making workflow for identifying enzymes in MMF N-oxidation.

Conclusion

While the N-oxidation of mycophenolate mofetil is not a currently recognized metabolic pathway, its chemical structure suggests that it is a plausible transformation. The formation of an N-oxide metabolite could have implications for the drug's overall clearance and potential for drug-drug interactions. The in vitro framework presented in this technical guide provides a robust and systematic approach for researchers to investigate this hypothetical pathway. By utilizing human liver microsomes, recombinant enzymes, specific inhibitors, and sensitive LC-MS/MS analytics, it is possible to definitively determine whether MMF undergoes N-oxidation and to identify the enzymes responsible. Such studies are crucial for building a complete metabolic map of MMF, contributing to a deeper understanding of its pharmacology and ensuring its safe and effective use in clinical practice.

References

- 1. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Characterization of a phase 1 metabolite of mycophenolic acid produced by CYP3A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-oxidation of drugs associated with idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Mycophenolate Mofetil N-Oxide: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolate mofetil N-oxide is primarily recognized as a specified impurity and degradation product of the potent immunosuppressive agent, Mycophenolate Mofetil (MMF).[1][2][3][4] As of the current body of scientific literature, there is a notable absence of dedicated studies on the specific biological activity, pharmacological effects, or toxicological profile of this compound itself. Its significance is therefore primarily contextualized by its presence in the manufacturing and storage of MMF.

This technical guide addresses this knowledge gap by providing a comprehensive overview of the well-documented biological activity of the parent compound, Mycophenolate Mofetil, and its active metabolite, mycophenolic acid (MPA). Understanding the intricate mechanisms of MMF/MPA is crucial for researchers and drug development professionals to appreciate the potential implications of its impurities. This document will delve into the core mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the critical pathways and workflows.

Introduction to Mycophenolate Mofetil and its N-Oxide Impurity

Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA).[5][6] MMF is a cornerstone of immunosuppressive regimens, widely used in combination with other agents to prevent the rejection of allogeneic kidney, heart, and liver transplants.[7] Its therapeutic applications also extend to the treatment of various autoimmune diseases.[5]

This compound is identified as "Mycophenolate Mofetil EP Impurity G" and is a known degradation product.[3][4] The formation of such impurities can occur during the synthesis or storage of the active pharmaceutical ingredient (API) and can be influenced by factors such as pH, temperature, and exposure to light and air.[2] While the biological impact of this specific N-oxide is not documented, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.

Core Mechanism of Action: The Immunosuppressive Power of Mycophenolic Acid

The profound immunosuppressive effects of MMF are mediated by its active metabolite, MPA. The primary mechanism of action is the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[8][9]

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a crucial enzyme in the de novo pathway of guanosine nucleotide synthesis.[9] This pathway is particularly vital for the proliferation of T and B lymphocytes, which are heavily dependent on it for DNA and RNA synthesis.[10] Other cell types can utilize a salvage pathway for purine synthesis, making them less susceptible to the effects of MPA.[11]

There are two isoforms of IMPDH: type I and type II. The type II isoform is predominantly expressed in activated lymphocytes, and MPA is a more potent inhibitor of this isoform, further contributing to its lymphocyte-specific cytostatic effect.[9]

Downstream Effects of IMPDH Inhibition

The inhibition of IMPDH by MPA leads to the depletion of the guanosine nucleotide pool, specifically guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). This has several downstream consequences for lymphocytes:

-

Inhibition of Lymphocyte Proliferation: The lack of essential purines arrests the cell cycle, preventing the clonal expansion of T and B lymphocytes in response to antigenic stimulation.[10][11]

-

Suppression of Antibody Formation: By inhibiting B cell proliferation, MPA effectively suppresses antibody production.[12]

-

Induction of Apoptosis: At higher concentrations, MPA can induce apoptosis (programmed cell death) in activated T-cells.[9][12]

-

Inhibition of Glycosylation and Adhesion Molecule Expression: The depletion of GTP, a crucial cofactor for glycosyltransferases, impairs the glycosylation of cell surface proteins, including adhesion molecules. This reduces the recruitment of lymphocytes and monocytes to sites of inflammation and graft rejection.[9][12]

-

Reduction of Nitric Oxide Production: MPA can deplete tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide and subsequent tissue damage mediated by peroxynitrite.[1][12][13]

Quantitative Data on the Biological Activity of Mycophenolate Mofetil/Mycophenolic Acid

The following table summarizes key quantitative data from various studies on the biological activity of MMF and MPA.

| Parameter | Value | Cell Type/System | Reference |

| IMPDH Inhibition (IC50) | 25 nM | - | [8] |

| Inhibition of IFN-γ production | 30% and 50% inhibition at the highest MPA concentrations | PHA-stimulated T cells | [14] |

| Effect on CD4+ T cells | Increased percentage of Foxp3+CD25+CD4+ T cells by 5.54% (MPA 10⁻⁴ M) and 6.01% (MPA 10⁻⁵ M) | Murine splenocytes | |

| Effect on CD8+ T cells | Increased percentage of Foxp3+CD25+CD8+ T cells by 0.99% (MPA 10⁻⁴ M) and 0.87% (MPA 10⁻⁵ M) | Murine splenocytes |

Experimental Protocols

In Vitro Lymphocyte Proliferation Assay

This assay is fundamental to assessing the immunosuppressive activity of compounds like MPA.

Objective: To determine the concentration-dependent inhibition of mitogen- or antigen-stimulated lymphocyte proliferation by MPA.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate the isolated lymphocytes in a 96-well plate at a density of 1 x 10⁵ cells per well in a complete RPMI-1640 medium.

-

Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL) or a specific antigen in the presence of varying concentrations of MPA or a vehicle control.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Assessment: Measure cell proliferation using methods such as:

-

[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is proportional to cell division.

-

-

Data Analysis: Calculate the concentration of MPA that inhibits proliferation by 50% (IC50).

In Vivo Assessment of Immunosuppressive Effects in a Murine Model

Objective: To evaluate the in vivo effects of MMF on lymphocyte populations in lymphoid tissues.

Methodology:

-

Animal Model: Use male BALB/c mice.

-

Treatment: Administer MMF (e.g., 200 mg/kg) or a vehicle control (e.g., DMSO) via intraperitoneal injection once daily for a specified period (e.g., 14 consecutive days).

-

Tissue Collection: At the end of the treatment period, euthanize the mice and harvest lymphoid tissues such as the spleen and lymph nodes.

-

Cell Isolation and Staining: Prepare single-cell suspensions from the tissues. Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8, CD19 for B cells).

-

Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer to determine the absolute counts and percentages of different lymphocyte subsets.

-

Data Analysis: Compare the lymphocyte populations between the MMF-treated and control groups to assess the extent of lymphocyte depletion.

Visualizing the Core Mechanisms

Signaling Pathway of Mycophenolic Acid

Caption: Mechanism of action of Mycophenolic Acid (MPA).

Experimental Workflow for In Vitro Proliferation Assay

Caption: Workflow for assessing lymphocyte proliferation.

Conclusion and Future Directions

This compound is currently defined by its role as a chemical impurity in the manufacturing and formulation of Mycophenolate mofetil. There is a clear and significant gap in the scientific literature regarding its intrinsic biological activity. The comprehensive understanding of the parent compound, MMF, and its active metabolite, MPA, as detailed in this guide, provides the essential framework for any future investigations into its impurities.

For researchers and professionals in drug development, the key takeaway is the critical importance of impurity profiling and control. Future research should be directed towards isolating this compound and conducting in vitro and in vivo studies to determine if it possesses any pharmacological or toxicological properties. Such studies would be invaluable in fully characterizing the safety and efficacy profile of Mycophenolate mofetil.

References

- 1. Effect of mycophenolate mofetil on nitric oxide production and inducible nitric oxide synthase gene expression during renal ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omchemlabs.in [omchemlabs.in]

- 3. Mycophenolate Mofetil EP Impurity G | 224052-51-1 | SynZeal [synzeal.com]

- 4. scbt.com [scbt.com]

- 5. Properties and applications of Mycophenolate mofetil_Chemicalbook [chemicalbook.com]

- 6. drugs.com [drugs.com]

- 7. [Pharmacological profiles of mycophenolate mofetil (CellCept), a new immunosuppressive agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Severe Mycophenolate Intoxication in a Solid Organ Transplant Recipient—No Intervention Actually Needed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays | MDPI [mdpi.com]

- 14. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

In Vitro Cytotoxicity of Mycophenolate Mofetil and its Active Metabolite Mycophenolic Acid: A Technical Guide

Disclaimer: An extensive search of the scientific literature did not yield specific data on the in vitro cytotoxicity of Mycophenolate mofetil N-oxide. The following guide focuses on the well-documented cytotoxic effects of Mycophenolate mofetil (MMF) and its active metabolite, Mycophenolic Acid (MPA), which are the subject of extensive research. This information is provided under the assumption that the user's interest lies in the cytotoxic properties of the parent compound and its active form.

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Mycophenolate mofetil (MMF) and Mycophenolic Acid (MPA). It is intended for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of MMF and MPA have been evaluated across various cell lines. The following tables summarize the available quantitative data.

| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Citation |

| Mycophenolate mofetil | Human Lip Fibroblast (KD) | Cell Viability | Inhibition of Proliferation | 0-10 µM (72h) | Dose-dependent reduction in cell viability | [1] |

| Mycophenolic Acid | Human T lymphocytic (MOLT-4) | Apoptosis | Increased Apoptosis | Not Specified | Increased apoptosis | [2] |

| Mycophenolic Acid | Human Monocytic (THP-1) | Apoptosis | Increased Apoptosis | Not Specified | Increased apoptosis | [2] |

| Mycophenolic Acid | Human Monocytic (U937) | Apoptosis | Increased Apoptosis | Not Specified | Increased apoptosis | [2][3] |

| Mycophenolic Acid | Cytokine-Induced Killer (CIK) cells | Cytotoxicity (Europium release) | Reduced Lysis of MOLT-4 | Not Specified (3 days) | Reduced lytic activity at E:T ratios of 10:1, 20:1, and 40:1 | [4] |

| Mycophenolic Acid | Cytokine-Induced Killer (CIK) cells | Cytotoxicity (Europium release) | Reduced Lysis of K562 | Not Specified (3 days) | Reduced killing rate at an E:T ratio of 40:1 | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common experimental protocols used to assess the in vitro cytotoxicity of MMF and MPA.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of MMF on cancer cells.[5]

1. Cell Culture:

-

Culture human colon adenocarcinoma (LS174T) and T-cell leukemia (Molt-4) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

2. Cell Seeding:

-

Harvest cells and perform a cell count using a hemocytometer.[5]

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[5]

3. Drug Treatment:

-

Prepare a stock solution of Mycophenolate Mofetil in DMSO.[5]

-

Treat cells with serial dilutions of MMF (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours.[5]

-

Include a vehicle control (DMSO) and an untreated control.[5]

4. MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis in cells treated with MMF using flow cytometry.[5]

1. Cell Treatment:

-

Treat cells with the desired concentrations of MMF for the specified duration.

2. Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.[5]

-

Wash the cells twice with cold PBS.[5]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]

-

Incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

3. Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour.[5]

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of MMF and its active metabolite MPA are primarily attributed to the inhibition of inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of guanosine nucleotides.[6][7][8][9] This has several downstream consequences, including cell cycle arrest and induction of apoptosis.

Primary Mechanism of Action: IMPDH Inhibition

MMF is a prodrug that is rapidly converted to its active form, MPA.[6][7][8][9] MPA is a potent, selective, non-competitive, and reversible inhibitor of IMPDH, a key enzyme in the de novo synthesis of guanosine nucleotides.[5][6][7][10] T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them highly susceptible to the cytostatic effects of MPA.[6][7]

Caption: Primary mechanism of Mycophenolate Mofetil (MMF) action.

Induction of Apoptosis

MPA can induce apoptosis in activated T-lymphocytes, which may contribute to its immunosuppressive and cytotoxic effects.[6][7] Studies have shown that MPA treatment leads to increased expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, and decreased expression of the anti-apoptotic protein Bcl-2.[11] In some cell lines, MMF-induced apoptosis is associated with mitochondrial depolarization and the release of cytochrome c.[3]

Caption: MPA-induced apoptotic signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the in vitro cytotoxicity of a compound like MMF involves a series of integrated experiments.

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In-vitro influence of mycophenolate mofetil (MMF) and Ciclosporin A (CsA) on cytokine induced killer (CIK) cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 11. Mycophenolate mofetil inhibits hypertrophy and apoptosis of podocyte in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vivo Fate of Mycophenolate Mofetil with a Focus on its N-oxide Metabolite

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo pharmacokinetic data for Mycophenolate mofetil N-oxide, such as Cmax, Tmax, AUC, and half-life, is not available in the current body of scientific literature. The focus of pharmacokinetic studies has been overwhelmingly on the active metabolite, mycophenolic acid (MPA), and its primary glucuronide metabolite. This guide provides a comprehensive overview of the metabolism of Mycophenolate mofetil (MMF), the known information about its N-oxide metabolite, and the established pharmacokinetics of its principal active moiety.

Introduction

Mycophenolate mofetil (MMF) is an ester prodrug of mycophenolic acid (MPA), a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). By inhibiting the de novo pathway of guanosine nucleotide synthesis, MMF demonstrates a more profound cytostatic effect on lymphocytes than on other cell types, making it a cornerstone immunosuppressive agent in solid organ transplantation and for the treatment of autoimmune diseases. Following administration, MMF is rapidly and extensively metabolized. While the pharmacokinetics of its active metabolite, MPA, are well-documented, the in vivo disposition of other metabolites, including this compound, is less characterized.

This technical guide synthesizes the available information on the metabolic fate of MMF, with a specific focus on what is known about its N-oxide derivative.

In Vivo Metabolism of Mycophenolate Mofetil

Mycophenolate mofetil is designed for efficient conversion to its active form, mycophenolic acid. This biotransformation and subsequent metabolism can be delineated into two main pathways: the metabolism of the mycophenolic acid moiety and the metabolism of the 2-hydroxyethyl-morpholino moiety.

2.1. Metabolism of the Mycophenolic Acid Moiety

Upon oral administration, MMF is rapidly and completely absorbed and then hydrolyzed by carboxylesterases in the gastrointestinal tract, blood, and liver to yield the active MPA. MPA is the primary contributor to the immunosuppressive effect of the drug. The metabolism of MPA primarily occurs in the liver, where it is conjugated by uridine diphosphate glucuronosyltransferases (UGTs) to form several metabolites:

-

Mycophenolic acid glucuronide (MPAG): This is the main metabolite, formed by glucuronidation of the phenolic hydroxyl group of MPA. MPAG is pharmacologically inactive and is primarily excreted in the urine.

-

Acyl-glucuronide of MPA (AcMPAG): A minor metabolite that is pharmacologically active.

-

7-O-MPA glucoside: Another metabolite formed via UGTs.

-

6-O-des-methyl-MPA (DM-MPA): Formed in small amounts via cytochrome P450 enzymes (CYP3A4/5 and CYP2C8).

2.2. Metabolism of the 2-Hydroxyethyl-morpholino Moiety

The morpholinoethyl ester side chain of MMF is also metabolized. Following the hydrolysis that releases MPA, the 2-hydroxyethyl-morpholino moiety undergoes further biotransformation. The N-oxide of N-(2-hydroxyethyl)-morpholine is a known metabolite of this part of the parent molecule and has been recovered in urine.[1]

Below is a diagram illustrating the metabolic pathway of Mycophenolate mofetil.

This compound

This compound is a metabolite of the morpholino moiety of the parent drug.[1] It is also identified as a degradation product of MMF in aqueous solutions when exposed to peroxide. This suggests that its formation in vivo could potentially be influenced by oxidative stress, although this has not been conclusively demonstrated.

As of the current literature, there are no published studies detailing the specific in vivo pharmacokinetics of this compound. Its clinical significance, potential for bioactivity, or contribution to the overall safety profile of MMF remains unknown. It is likely considered a minor metabolite with rapid clearance, and thus has not been a focus of therapeutic drug monitoring or detailed pharmacokinetic investigation.

Pharmacokinetics of Mycophenolic Acid (MPA)

To provide a comprehensive understanding for drug development professionals, the well-established pharmacokinetic parameters of the active metabolite, MPA, are summarized below. These values are typically derived from studies in healthy volunteers and transplant recipients.

| Parameter | Oral Administration (MMF) | Intravenous Administration (MMF) |

| Tmax (h) | ~1-2 | Not Applicable |

| Bioavailability (%) | ~94 | 100 |

| Protein Binding (%) | 97 | 97 |

| Elimination Half-life (h) | ~17 | ~17 |

| Metabolism | Hepatic glucuronidation | Hepatic glucuronidation |

| Major Metabolite | Mycophenolic acid glucuronide (MPAG) | Mycophenolic acid glucuronide (MPAG) |

| Excretion | Primarily renal (as MPAG) | Primarily renal (as MPAG) |

Note: These are approximate values and can vary significantly based on patient population, co-administered drugs, and individual patient factors such as renal and hepatic function.

Experimental Protocols

While a specific protocol for the in vivo pharmacokinetic study of this compound is not available, the following provides a detailed methodology for the quantification of MMF and its major metabolites, MPA and MPAG, in plasma. This protocol can be adapted for the analysis of the N-oxide, provided a certified reference standard is available.

5.1. Bioanalytical Method for MPA and MPAG in Plasma using LC-MS/MS

This method is suitable for high-sensitivity and high-specificity quantification required for pharmacokinetic studies.

5.1.1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Vortex mix the plasma sample to ensure homogeneity.

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled MPA).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

5.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate MPA and MPAG from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

5.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), typically in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

MPA: Precursor ion (m/z) -> Product ion (m/z)

-

MPAG: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Data Analysis: Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

The following diagram illustrates the experimental workflow for this protocol.

Conclusion

While this compound is a confirmed in vivo metabolite of the parent drug, a detailed understanding of its pharmacokinetic profile is currently lacking in the scientific literature. The primary focus of research and clinical monitoring remains on the active metabolite, mycophenolic acid, due to its direct relevance to the immunosuppressive efficacy of Mycophenolate mofetil. Future research, potentially enabled by the synthesis of a stable N-oxide standard and the application of highly sensitive bioanalytical techniques, may elucidate the in vivo disposition and potential clinical relevance of this minor metabolite. For now, a thorough understanding of the pharmacokinetics of MPA is paramount for professionals in drug development and clinical research working with Mycophenolate mofetil.

References

An In-depth Technical Guide on the Chemical Structure and Properties of Mycophenolate Mofetil N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate mofetil N-oxide is a primary metabolite and degradation product of the immunosuppressive drug Mycophenolate mofetil (MMF). While extensive research has elucidated the chemical and pharmacological profile of the parent drug, specific experimental data on the N-oxide derivative remains limited. This technical guide provides a comprehensive overview of the known chemical structure and properties of this compound, drawing from available analytical data and the established characteristics of its parent compound. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the current understanding of this molecule, highlighting areas where further investigation is required, and providing context through the well-documented properties of Mycophenolate mofetil.

Chemical Structure and Identification

This compound is identified as a morpholine N-oxide derivative of Mycophenolate mofetil. The N-oxide functional group is formed on the nitrogen atom of the morpholinoethyl ester side chain. This modification significantly alters the polarity and potential biological activity of the molecule compared to its parent compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 224052-51-1[1] |

| Molecular Formula | C23H31NO8[1] |

| IUPAC Name | 2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

| Synonyms | Mycophenolate Mofetil Impurity G (EP), this compound (USP)[1] |

| SMILES | COc1c(C)c2c(c(O)c1C/C=C(\C)/CCC(=O)OCC[N+]1([O-])CCOCC1)C(=O)OC2 |

| InChI | InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+ |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound | Mycophenolate Mofetil (for comparison) |

| Molecular Weight | 449.49 g/mol [1] | 433.5 g/mol [2] |

| Appearance | White Solid | White to off-white crystalline powder[2] |

| Melting Point | Data not available | 93-94 °C[2] |

| Solubility | Data not available | Slightly soluble in water; soluble in acetone and methanol[2] |

| pKa | Data not available | 5.6 (morpholino moiety), 8.5 (phenolic moiety)[2] |

Formation and Degradation

This compound is formed as a product of the in vivo metabolism of Mycophenolate mofetil and can also arise as a degradation product under oxidative stress conditions.[3] Studies on the forced degradation of Mycophenolate mofetil have identified the N-oxide as a significant impurity, particularly under oxidative conditions.[3]

Experimental Protocol: Forced Degradation Study of Mycophenolate Mofetil

While a specific protocol for the synthesis of the N-oxide is not detailed in the literature, its formation is observed during forced degradation studies of MMF. A general approach to such a study is outlined below, based on common methodologies in pharmaceutical stability testing.[4][5][6][7]

Objective: To induce the formation of degradation products of Mycophenolate mofetil, including the N-oxide, for identification and characterization.

Materials:

-

Mycophenolate mofetil reference standard

-

Hydrogen peroxide (30%)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Buffer solutions (e.g., phosphate or acetate) at various pH values

-

HPLC system with a UV or PDA detector

-

Mass spectrometer (for identification of degradation products)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Mycophenolate mofetil in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Oxidative Degradation: To an aliquot of the stock solution, add a solution of hydrogen peroxide to achieve a final concentration of approximately 3-30%. The mixture can be heated (e.g., at 60°C) for a defined period (e.g., 24-72 hours) to accelerate degradation.[8]

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and reflux at a controlled temperature (e.g., 80°C) for a specified time.[4]

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and reflux at a controlled temperature (e.g., 80°C) for a specified time.[4]

-

Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose a solution of the drug to UV light in a photostability chamber.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples as appropriate.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Use mass spectrometry (LC-MS) to identify the mass of the degradation products and confirm the presence of this compound (expected m/z corresponding to C23H31NO8).

-

Pharmacological Properties

There is a significant lack of direct experimental data on the pharmacological properties of this compound. Its biological activity, including immunosuppressive potential, has not been thoroughly characterized. The primary focus of pharmacological studies has been on the parent drug, MMF, and its active metabolite, mycophenolic acid (MPA).

Mechanism of Action of the Parent Compound: Mycophenolate Mofetil

To provide context, the established mechanism of action of MMF is summarized below. MMF is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, MPA.[9][10] MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis.[9][11] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA.[9][11] By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine triphosphate (GTP), leading to the suppression of lymphocyte proliferation and function.[9]

Signaling Pathways Affected by Mycophenolate Mofetil

The inhibition of IMPDH by the active metabolite of MMF, mycophenolic acid, has downstream effects on several signaling pathways crucial for lymphocyte activation and proliferation.

Conclusion and Future Directions

This compound is a well-identified metabolite and degradation product of the immunosuppressant Mycophenolate mofetil. While its chemical structure is established, there is a notable absence of comprehensive experimental data regarding its physicochemical and pharmacological properties. The information available is largely derived from studies on the parent compound and general knowledge of N-oxide chemistry.

For a complete understanding of the safety and efficacy profile of Mycophenolate mofetil, further research into its N-oxide derivative is warranted. Key areas for future investigation include:

-

Isolation and Purification: Development of robust methods for the synthesis and purification of this compound to enable detailed characterization.

-

Physicochemical Characterization: Experimental determination of key properties such as melting point, solubility in various solvents, and pKa values.

-

Pharmacological Evaluation: In vitro and in vivo studies to assess its immunosuppressive activity, mechanism of action, and potential off-target effects.

-

Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion to understand its contribution to the overall pharmacological profile of Mycophenolate mofetil.

-

Toxicological Assessment: Evaluation of the potential toxicity of this compound.

A thorough characterization of this compound will provide a more complete picture of the biotransformation of its parent drug and could have implications for optimizing therapeutic regimens and ensuring patient safety.

References

- 1. Mycophenolate Mofetil EP Impurity G | 224052-51-1 | SynZeal [synzeal.com]

- 2. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchps.com [jchps.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil in tablets [ipindexing.com]

- 7. Stability of mycophenolate mofetil in polypropylene 5% dextrose infusion bags and chemical compatibility associated with the use of the Equashield® closed-system transfer device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mycophenolate mofetil: a unique immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Mycophenolate Mofetil N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate mofetil (MMF) is an essential immunosuppressive agent, widely used in transplantation medicine to prevent organ rejection. As a prodrug, MMF is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). While the primary metabolic pathways of MMF and MPA have been extensively studied, the formation of minor metabolites and degradation products, such as Mycophenolate Mofetil N-oxide, is of significant interest for a comprehensive understanding of its pharmacology and stability. This technical guide provides an in-depth exploration of the mechanisms underlying the formation of MMF N-oxide, summarizing key experimental findings and proposing potential formation pathways.

Chemical and Enzymatic Pathways of N-oxide Formation

The formation of the N-oxide metabolite of mycophenolate mofetil occurs at the tertiary amine of the morpholinoethyl ester moiety. This transformation can be broadly categorized into two primary mechanisms: chemical degradation under oxidative stress and enzymatic catalysis.

Chemical Degradation

Forced degradation studies have demonstrated that MMF can be oxidized to its N-oxide form in the presence of strong oxidizing agents. This pathway is particularly relevant for understanding the stability of MMF in pharmaceutical formulations and during storage.

Proposed Enzymatic Pathways

While direct enzymatic studies on MMF N-oxide formation are limited, the well-established roles of Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes in the N-oxidation of xenobiotics suggest their potential involvement.

Flavin-containing Monooxygenases (FMOs): FMOs are a major class of enzymes responsible for the N-oxidation of a wide variety of drugs and xenobiotics containing nucleophilic nitrogen atoms. The proposed mechanism involves a direct attack of the nucleophilic nitrogen of the morpholine ring on the activated flavin-hydroperoxide intermediate within the FMO active site.

Cytochrome P450 (CYP) Enzymes: The CYP enzyme system, particularly isoforms from the CYP3A family, is known to metabolize MPA, the active metabolite of MMF.[1] Although direct evidence for MMF N-oxidation by CYPs is lacking, it is plausible that these enzymes could catalyze this reaction through a mechanism involving a single electron transfer (SET) from the nitrogen atom to the activated heme-oxygen species, followed by oxygen rebound.

Visualizing the Formation Pathways

To illustrate the proposed mechanisms, the following diagrams were generated using the DOT language.

Quantitative Data from Forced Degradation Studies

Several studies have investigated the degradation of mycophenolate mofetil under various stress conditions. The formation of the N-oxide is consistently reported under oxidative stress. The following table summarizes the quantitative data from these studies.

| Stress Condition | Reagent Concentration | Temperature | Duration | MMF Degradation (%) | N-oxide Formation | Reference |

| Oxidative | 3% H₂O₂ | 80°C | 30 min | 20.32 | Detected | [2] |

| Oxidative | 30% H₂O₂ | 60°C | 14 hours | Significant | Detected as Impurity-II | [3] |

| Oxidative | 3% H₂O₂ (pH 8.2) | 60°C | 1, 20, 48, 72 hours | Time-dependent | Detected | [4] |

| Oxidative | Hydrogen Peroxide | pH 3.5, 6.0, 8.2 | Not Specified | Not Specified | Observed | [5] |

Experimental Protocols

Forced Degradation Study (Oxidative Stress)

This protocol is a generalized procedure based on methodologies reported in the literature.[2][3][4]

Objective: To induce the formation of MMF N-oxide through chemical oxidation.

Materials:

-

Mycophenolate mofetil reference standard

-

Hydrogen peroxide (H₂O₂) solution (3% or 30%)

-

HPLC-grade methanol and/or acetonitrile

-

HPLC-grade water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Thermostatically controlled water bath or oven

-

HPLC or UPLC system with UV or MS detector

Procedure:

-

Sample Preparation: Prepare a stock solution of mycophenolate mofetil in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Condition:

-

Transfer a known volume of the MMF stock solution to a reaction vessel.

-

Add the hydrogen peroxide solution to achieve the desired final concentration (e.g., 3%).

-

Adjust the pH of the solution if required using dilute HCl or NaOH.

-

Incubate the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 30 minutes to 72 hours).

-

-

Sample Neutralization and Dilution:

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution if necessary.

-

Dilute the stressed sample with the mobile phase to a suitable concentration for analysis (e.g., 20 µg/mL).

-

-

Analytical Method:

-

Analyze the sample using a validated stability-indicating HPLC or UPLC method.

-

The separation is typically achieved on a C18 column.

-

The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection can be performed using a UV detector at a wavelength of approximately 216 nm or 250 nm, or for higher specificity and sensitivity, a mass spectrometer.

-

In Vitro Metabolism Study with Human Liver Microsomes (Hypothetical Protocol)

This is a hypothetical protocol for investigating the potential enzymatic formation of MMF N-oxide, based on standard in vitro drug metabolism methodologies.

Objective: To determine if MMF is metabolized to its N-oxide by enzymes present in human liver microsomes.

Materials:

-

Mycophenolate mofetil

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, pooled HLMs, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Reaction Initiation:

-

Add mycophenolate mofetil (dissolved in a small volume of organic solvent, e.g., DMSO, to minimize solvent effects) to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration should be varied to assess concentration-dependent metabolism.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an appropriate internal standard.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the presence of MMF N-oxide using a validated LC-MS/MS method.

-

Monitor for the specific parent-to-product ion transition for MMF N-oxide.

-

Control incubations (without NADPH or with heat-inactivated microsomes) should be included to confirm that the N-oxide formation is enzymatic.

-

Conclusion

The formation of this compound is a relevant aspect of its chemistry and potential metabolism. While chemical degradation under oxidative conditions is a confirmed pathway, the involvement of metabolic enzymes like FMOs and CYPs in vivo remains an area for further investigation. The experimental protocols and proposed mechanisms outlined in this guide provide a framework for researchers and drug development professionals to further explore the formation and significance of this N-oxide metabolite. A thorough understanding of all potential metabolic and degradation pathways is crucial for optimizing drug stability, predicting potential drug-drug interactions, and ensuring the overall safety and efficacy of mycophenolate mofetil therapy.

References

- 1. Characterization of a phase 1 metabolite of mycophenolic acid produced by CYP3A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Mycophenolate Mofetil N-oxide in Pharmaceuticals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycophenolate mofetil (MMF) is an essential immunosuppressive prodrug used to prevent rejection in organ transplantation. The quality, stability, and impurity profile of MMF are critical to its clinical efficacy and safety.[1][2] Mycophenolate mofetil N-oxide (MMF N-oxide), also known as Mycophenolate Mofetil Impurity G, is a significant degradation product that can form during the manufacturing process or upon storage.[1][3][4][5] Its presence can indicate instability of the drug product and may have potential toxicological implications. Therefore, robust and sensitive analytical methods for the quantification of MMF N-oxide are crucial for ensuring the quality and safety of MMF pharmaceutical formulations.

This application note provides a detailed protocol for the quantification of MMF N-oxide in pharmaceutical preparations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology is designed to be specific, accurate, and precise, allowing for the effective separation and quantification of MMF N-oxide from the active pharmaceutical ingredient (API) and other related substances.

Logical Relationship of MMF and its N-oxide Impurity

The following diagram illustrates the relationship between Mycophenolate mofetil and its N-oxide impurity, highlighting the transformation process and the importance of its quantification for quality control.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. omchemlabs.in [omchemlabs.in]

- 5. Mycophenolate Mofetil EP Impurity G | 224052-51-1 | SynZeal [synzeal.com]

Application Notes and Protocol for the LC-MS/MS Analysis of Mycophenolate Mofetil N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate mofetil (MMF) is an essential immunosuppressive pro-drug administered to prevent organ transplant rejection. Following administration, MMF is converted to its active metabolite, mycophenolic acid (MPA). A minor metabolite, Mycophenolate mofetil N-oxide, is also formed. Accurate quantification of MMF and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Workflow

The overall workflow for the analysis of this compound in a biological matrix is depicted below.

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a general guideline and should be optimized for the specific biological matrix.

-

Sample Aliquoting : Transfer 100 µL of the sample (e.g., plasma, serum) to a clean microcentrifuge tube.

-

Internal Standard Addition : Add 10 µL of the internal standard working solution (e.g., Mycophenolate mofetil-D4 at 1 µg/mL in methanol) to each sample, calibrator, and quality control sample. Vortex briefly.

-

Protein Precipitation : Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

Injection : Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |

| 0.0 | 0.4 | 20 |

| 1.0 | 0.4 | 20 |

| 5.0 | 0.4 | 95 |

| 6.0 | 0.4 | 95 |

| 6.1 | 0.4 | 20 |

| 8.0 | 0.4 | 20 |

Column Temperature: 40°C

Injection Volume: 5 µL

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

Multiple Reaction Monitoring (MRM) Parameters:

The following table outlines the proposed MRM transitions for this compound and a suggested internal standard. These parameters should be optimized for the specific instrument used. The precursor ion for this compound is m/z 450.[1][2] A key fragmentation pathway for N-oxides is the loss of an oxygen atom, suggesting a product ion of m/z 434. Further fragmentation of the m/z 434 ion, similar to that of Mycophenolate mofetil, can yield other product ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 450.2 | 434.2 (Quantifier) | 100 | Optimize |

| 450.2 | 114.1 (Qualifier) | 100 | Optimize | |

| Mycophenolate mofetil-D4 (IS) | 438.4 | 118.3 | 100 | Optimize |

Note: Collision energy requires optimization on the specific mass spectrometer being used. A starting point can be derived from the optimization of Mycophenolate mofetil.

Data Presentation

Quantitative Data Summary

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| This compound | To be determined | To be determined | To be determined | To be determined |

This table should be populated with data obtained from the method validation experiments.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the following experiments:

-

Selectivity and Specificity : Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention time of the analyte and internal standard.

-

Linearity and Range : Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. The linearity should be assessed by a weighted linear regression (e.g., 1/x or 1/x²).

-

Accuracy and Precision : Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5 or 6) on the same day (intra-day) and on at least three different days (inter-day).

-

Matrix Effect : Evaluate the ion suppression or enhancement caused by the biological matrix. This can be assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution.

-

Recovery : Determine the efficiency of the extraction procedure by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.

-

Stability : Assess the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.

Internal Standard Selection